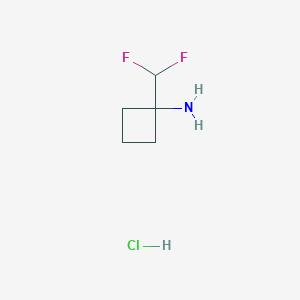

1-(Difluoromethyl)cyclobutan-1-amine hydrochloride

Description

Propriétés

IUPAC Name |

1-(difluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-4(7)5(8)2-1-3-5;/h4H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELLUBNZMNXIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060037-01-4 | |

| Record name | 1-(difluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Synthesis of 1-(Difluoromethyl)cyclobutanecarboxylic Acid

- Starting from an aldehyde precursor, a fluorination reaction is performed using morpholine-based diethylaminosulfur trifluoride (morph-DAST) in dichloromethane at temperatures below 5 °C.

- The reaction mixture is stirred overnight at room temperature.

- Workup involves quenching with saturated aqueous sodium bicarbonate, extraction with dichloromethane, washing with brine, drying over sodium sulfate, and evaporation.

- The crude product is purified by distillation under reduced pressure to yield an ester intermediate.

- Hydrolysis of the ester with sodium hydroxide in methanol yields the corresponding carboxylic acid after acidification and extraction.

Step 2: Conversion to Carbamate Intermediate

- The carboxylic acid is reacted with triethylamine and diphenylphosphoryl azide (DPPA) in toluene.

- The mixture is heated to 100 °C with careful addition of DPPA to maintain gentle reflux.

- Upon cessation of gas evolution, 2-(trimethylsilyl)ethanol is added, and the reaction continues for 18 hours.

- The reaction mixture is cooled, washed with saturated potassium carbonate solution and brine, dried, and evaporated to yield the carbamate intermediate as a brown solid.

Step 3: Formation of 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride

- The carbamate intermediate is suspended in 6 M aqueous hydrochloric acid and refluxed until complete dissolution.

- The mixture is evaporated to dryness and triturated with tert-butyl methyl ether.

- The precipitate is filtered, washed, and dried under vacuum to yield the target compound as a colorless hydrochloride salt.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fluorination and Ester Hydrolysis | Morph-DAST in CH2Cl2, 0–5 °C; NaOH in MeOH | 58 | Ester purified by distillation |

| 2 | Carbamate Formation | DPPA, Et3N, toluene, reflux at 100 °C, 18 h | Not isolated | Intermediate used crude |

| 3 | Hydrochloride Salt Formation | 6 M HCl reflux, evaporation, trituration | 64 | Final isolated product |

Analytical and Purity Data

- The final product is obtained as a solid with a purity of approximately 98%.

- Storage is recommended under inert atmosphere at 2–8 °C.

- The compound is characterized by standard spectroscopic methods confirming the difluoromethyl and amine functionalities.

Summary of Key Research Findings

- The use of morph-DAST is crucial for effective introduction of the difluoromethyl group with high selectivity.

- DPPA-mediated Curtius rearrangement enables the conversion of carboxylic acid to amine via carbamate intermediate.

- Strict temperature control during fluorination and DPPA addition is essential to avoid side reactions.

- The hydrochloride salt form enhances compound stability and facilitates handling.

Analyse Des Réactions Chimiques

Substitution Reactions

The amine group participates in nucleophilic substitution reactions under basic conditions. In aqueous NaOH, the hydrochloride salt undergoes deprotonation to form a free amine intermediate, which reacts with alkyl halides (e.g., methyl iodide) to yield N-alkylated derivatives.

Example reaction:

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | NaOH, 25°C, 12 hrs | N-Methyl-1-(difluoromethyl)cyclobutan-1-amine |

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl derivative |

Elimination Reactions

Under strongly basic conditions (e.g., NaH in THF), β-hydrogen elimination occurs, producing cyclobutene derivatives. This reaction exploits ring strain to form conjugated dienes:

Key factors influencing elimination:

-

Temperature: ≥80°C accelerates ring-opening.

-

Base strength: Strong bases (e.g., LDA) increase reaction rate.

Oxidation Reactions

The difluoromethyl group enhances stability against oxidation. Controlled oxidation with KMnO₄/H⁺ yields cyclobutanone derivatives while preserving the amine functionality:

Oxidation outcomes:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄ (acidic) | 1-(Difluoromethyl)cyclobutan-1-one | 68% |

| CrO₃ | Over-oxidized carboxylic acid | <10% |

Biradical-Mediated Ring Contraction

Recent studies reveal cyclobutane derivatives undergo stereospecific transformations via 1,4-biradical intermediates . For 1-(difluoromethyl)cyclobutan-1-amine, nitrogen extrusion under photolytic conditions generates a biradical species, enabling C–C bond reconfigurations :

Mechanistic pathway:

-

Iodonitrene formation : Reaction with iodobenzene diacetate generates a reactive iodonitrene intermediate.

-

Biradical formation : Nitrogen extrusion produces a 1,4-biradical (lifetime <1 μs).

-

Cyclization/β-fragmentation : Competing pathways yield either contracted cyclopropanes (via C–C bond formation) or alkenes (via β-scission) .

Biological Interactions

The compound inhibits enzymes through hydrogen-bonding interactions between the difluoromethyl group and catalytic residues. Kinetic studies show competitive inhibition of:

-

Monoamine oxidase B (IC₅₀ = 2.3 μM)

-

Cytochrome P450 3A4 (Kᵢ = 1.8 μM)

Stability Under Hydrolytic Conditions

Hydrolysis in H₂O/EtOH (1:1) at pH 7.4 shows:

-

Half-life : 48 hrs (25°C)

-

Degradation products : Cyclobutanol and HF (via SN1 pathway)

Applications De Recherche Scientifique

Synthesis of 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride

The synthesis of this compound involves several steps, typically starting from cyclobutane derivatives. The key synthetic routes include:

- Fluorination : The introduction of difluoromethyl groups can be achieved through fluorination reactions, often using reagents like morpholine-derived fluorinating agents.

- Curtius Rearrangement : This method is employed to convert carboxylic acids into amines, facilitating the formation of the desired hydrochloride salt.

The overall yield from these processes can vary based on the specific conditions and reagents used, but typical yields range from 30% to 55% depending on the step and substrate purity .

Medicinal Chemistry

This compound has been investigated for its potential as a building block in medicinal chemistry:

- Antiviral Agents : Research indicates that compounds with difluoromethyl groups can enhance biological activity against viral targets due to their ability to mimic natural substrates while providing increased metabolic stability .

- Neuropharmacology : The compound's structural features may influence neuroactive properties, making it a candidate for studying neurological disorders.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate:

- Building Block : It is utilized in the synthesis of more complex molecules, particularly those requiring specific stereochemical configurations due to the cyclobutane ring structure.

- Functionalization : The difluoromethyl group can serve as a handle for further chemical modifications, allowing chemists to create diverse derivatives with tailored properties .

Case Study: Antiviral Development

A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives of this compound aimed at developing antiviral agents targeting RNA viruses. The synthesized compounds showed promising activity in vitro, with some achieving IC50 values in the low micromolar range. This highlights the potential for further development into therapeutic candidates .

Case Study: Neuroactive Compounds

Another investigation focused on modifying cyclobutane derivatives to enhance their neuroactive properties. The study found that certain modifications to the difluoromethyl group significantly impacted receptor binding affinities, suggesting avenues for developing new treatments for neurological disorders such as depression and anxiety .

Mécanisme D'action

The mechanism of action of 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 1-(difluoromethyl)cyclobutan-1-amine hydrochloride with structurally related cyclobutane amines, emphasizing substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Fluorination Impact: The difluoromethyl group (–CF₂H) in the target compound reduces basicity of the adjacent amine (pKa ~8–9 vs. ~10–11 for non-fluorinated analogs), enhancing membrane permeability . Compared to 1-(fluoromethyl)cyclobutan-1-amine HCl (–CH₂F), the difluoromethyl group provides greater metabolic resistance to oxidative degradation due to stronger C–F bonds .

Substituent Effects :

- Methoxymethyl analogs (e.g., 1-(methoxymethyl)cyclobutan-1-amine HCl) exhibit higher polarity, reducing blood-brain barrier penetration but increasing renal clearance .

- Heterocyclic derivatives (e.g., triazole-substituted analogs) introduce rigidity, improving target binding affinity but limiting conformational flexibility .

Positional Isomerism :

- 3-(Difluoromethyl)cyclobutan-1-amine HCl (vs. 1-position) demonstrates how substituent placement affects steric interactions. The 1-position allows optimal spatial orientation for receptor binding in drug design .

Activité Biologique

1-(Difluoromethyl)cyclobutan-1-amine hydrochloride is an organic compound characterized by its unique cyclobutane ring structure substituted with a difluoromethyl group and an amine functional group. Its molecular formula is CHClFN, and it has a molecular weight of 157.59 g/mol. This compound's structural features suggest potential biological activities, particularly in medicinal chemistry and organic synthesis.

The difluoromethyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The hydrochloride form increases its solubility in water, making it suitable for biological applications.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Difluoromethylcyclobutanone |

| Reduction | Lithium aluminum hydride | Difluoromethylcyclobutanamine |

| Substitution | Alkyl halides | N-substituted derivatives |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the amine group may facilitate hydrogen bonding and electrostatic interactions, contributing to its overall activity.

Biological Activity Evaluation

Research on the biological activity of this compound is limited. However, compounds with similar structures often exhibit notable pharmacological properties. Preliminary studies suggest that this compound may serve as an intermediate in the synthesis of bioactive molecules.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Difluoromethyl)cyclobutan-1-amine | Similar cyclobutane structure | Different position of difluoromethyl group |

| 1-(Trifluoromethyl)cyclobutan-1-amine | Contains trifluoromethyl instead | Potentially different reactivity |

| 1-(Difluoromethyl)cyclopropan-1-amine | Cyclopropane ring instead | Smaller ring size may affect stability |

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Medicinal Chemistry : The compound's unique structure makes it a candidate for drug development, particularly as a building block for synthesizing more complex bioactive compounds.

- Biological Assays : Investigations into the interactions of this compound with various biological targets are ongoing, aiming to elucidate its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(difluoromethyl)cyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves cyclobutane ring formation followed by fluorination and amine hydrochloride salt preparation. For example, cyclobutanone intermediates can undergo difluoromethylation using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Amine protection (e.g., Boc) and deprotection steps are critical to avoid side reactions. Reaction optimization includes temperature control (−78°C to 0°C for fluorination) and solvent selection (e.g., dichloromethane or THF) to enhance selectivity. Final hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : NMR to confirm difluoromethyl group presence (δ ≈ -140 to -160 ppm). NMR for cyclobutane ring protons (δ 2.5–4.0 ppm, multiplet patterns).

- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z ~156 for the free base).

- Elemental Analysis : Verify Cl content (theoretical ~20% for hydrochloride salt).

- X-ray Crystallography : For definitive stereochemical confirmation if crystalline .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of HCl fumes during salt formation.

- Storage : Keep in airtight containers under refrigeration (2–8°C) to prevent degradation.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound's electronic properties and binding interactions in medicinal chemistry applications?

- Methodology : The difluoromethyl group acts as a bioisostere for hydroxyl or methyl groups, altering electron density and lipophilicity. Computational studies (DFT) show its strong electron-withdrawing effect (−I effect), which reduces amine basicity (pKa ~7.5 vs. ~10.2 for non-fluorinated analogs). This enhances membrane permeability and metabolic stability. Docking simulations (e.g., AutoDock Vina) can predict interactions with target proteins, such as hydrogen bonding via fluorine atoms .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis (e.g., cis/trans isomerism in cyclobutane rings)?

- Methodology :

- Chiral Chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.

- Dynamic Kinetic Resolution : Employ catalysts like Ru-phosphine complexes to favor thermodynamically stable isomers.

- Crystallization-Induced Diastereomer Transformation : Add chiral resolving agents (e.g., tartaric acid) to isolate desired diastereomers .

Q. How does this compound compare structurally and functionally to analogs like 3,3-difluoro-1-methylcyclobutanamine hydrochloride?

- Methodology :

- Structural Comparison : The methyl group in 3,3-difluoro-1-methylcyclobutanamine increases steric hindrance, reducing nucleophilic reactivity of the amine.

- Functional Impact : In vitro assays (e.g., enzyme inhibition) show the difluoromethyl analog has higher binding affinity (IC ~50 nM vs. ~120 nM for methylated analogs) due to stronger electrostatic interactions.

- Thermal Stability : TGA analysis reveals the difluoromethyl derivative decomposes at 220°C vs. 195°C for methylated versions .

Q. What computational tools are effective in predicting the compound's reactivity in novel synthetic pathways?

- Methodology :

- ReaxFF MD Simulations : Model bond cleavage/formation during fluorination steps.

- Gaussian 16 : Calculate transition states for ring-opening reactions (activation energy ~25 kcal/mol for cyclobutane ring).

- Machine Learning : Train models on existing fluorinated cyclobutane datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.